molecular formula C17H20N4O3 B081953 DISPERSE RED 98 CAS No. 12223-49-3

DISPERSE RED 98

Cat. No.: B081953
CAS No.: 12223-49-3
M. Wt: 328.4 g/mol
InChI Key: VIPATEVXXXQLLF-UHFFFAOYSA-N
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Description

DISPERSE RED 98 is an organic compound with the molecular formula C16H18N4O3 and a molecular weight of 314.3391 g/mol . This compound is known for its vibrant color properties, making it useful in various dyeing applications. It is also referred to as a diazo compound due to the presence of the azo group (-N=N-) linking two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DISPERSE RED 98 typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 2-(ethyl(m-tolyl)amino)ethanol under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

DISPERSE RED 98 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DISPERSE RED 98 has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of DISPERSE RED 98 involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which then interact with biological molecules. The pathways involved include electron transfer and radical formation, which can lead to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substituents, which impart unique color properties and reactivity. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry .

Properties

IUPAC Name

2-[N-ethyl-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-3-20(10-11-22)16-8-9-17(13(2)12-16)19-18-14-4-6-15(7-5-14)21(23)24/h4-9,12,22H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPATEVXXXQLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886471
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61994-66-9
Record name 2-[Ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61994-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(ethyl(3-methyl-4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061994669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
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